PNMT Inhibitory Potency (Ki) of 7-Iodo- vs. 7-Bromo- and 7-Chloro-THIQ
In vitro radiochemical assays using bovine adrenal PNMT demonstrate that 7-iodo-THIQ exhibits a Ki of 370 nM [1]. By comparison, 7-bromo-THIQ displays a Ki of 290 nM under identical assay conditions, while 7-chloro-THIQ shows a Ki of 29 nM [2][3]. Thus, 7-iodo-THIQ is less potent than its 7-chloro counterpart but remains a sub-micromolar inhibitor with distinct electronic and steric properties that may be desirable in specific SAR contexts.
| Evidence Dimension | PNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | 370 nM |
| Comparator Or Baseline | 7-Bromo-THIQ (Ki = 290 nM); 7-Chloro-THIQ (Ki = 29 nM) |
| Quantified Difference | 7-Iodo is 1.28× less potent than 7-bromo; 12.8× less potent than 7-chloro |
| Conditions | Bovine adrenal PNMT; [3H]AdoMet/[methyl-3H]AdoMet radiochemical assay; pH 8.0; 37 °C |
Why This Matters
The moderate PNMT potency of 7-iodo-THIQ (Ki = 370 nM) provides a useful benchmark for evaluating the impact of bulky, polarizable substituents on enzyme inhibition, and its reduced potency relative to 7-chloro may be advantageous when lower target engagement is desired for mechanistic studies.
- [1] BindingDB Entry BDBM14060. 7-Iodo-1,2,3,4-tetrahydroisoquinoline. Ki = 370 nM (PNMT, bovine adrenal). View Source
- [2] BindingDB Entry BDBM50072977. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Ki = 290 nM (PNMT, bovine adrenal). View Source
- [3] BindingDB Entry BDBM50029102. 7-Chloro-1,2,3,4-tetrahydroisoquinoline. Ki = 29 nM (PNMT, human). View Source
